molecular formula C18H21F3N4O B2638449 2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine CAS No. 2380077-68-7

2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine

Cat. No.: B2638449
CAS No.: 2380077-68-7
M. Wt: 366.388
InChI Key: QAXWVZYOTJARDZ-UHFFFAOYSA-N
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Description

2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine is a complex organic compound featuring a pyridine ring substituted with a trifluoromethyl group and a fused bicyclic pyrrolopyrrole system The presence of the oxazole moiety adds to its structural complexity and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the pyrrolopyrrole system: This step often involves the use of cycloaddition reactions or other ring-forming strategies.

    Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted under specific conditions using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding oxazole derivatives with higher oxidation states.

    Reduction: Formation of reduced pyrrolopyrrole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential biological activity can be explored

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its trifluoromethyl group may impart desirable characteristics such as increased stability and hydrophobicity.

Mechanism of Action

The mechanism of action of 2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole and pyrrolopyrrole moieties could facilitate binding to specific sites, while the trifluoromethyl group may enhance its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine imparts unique properties such as increased lipophilicity and metabolic stability. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

3,5-dimethyl-4-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O/c1-11-16(12(2)26-23-11)10-24-6-13-8-25(9-14(13)7-24)17-4-3-15(5-22-17)18(19,20)21/h3-5,13-14H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXWVZYOTJARDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CC3CN(CC3C2)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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